molecular formula C6H2BrFI2 B13654786 1-Bromo-2,5-diiodo-3-fluorobenzene

1-Bromo-2,5-diiodo-3-fluorobenzene

Cat. No.: B13654786
M. Wt: 426.79 g/mol
InChI Key: LSQCQBCXCPIFMH-UHFFFAOYSA-N
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Description

1-Bromo-2,5-diiodo-3-fluorobenzene is a halogenated aromatic compound featuring bromine, iodine, and fluorine substituents on a benzene ring. The molecular formula is C₆H₂BrI₂F, with a theoretical molecular weight of 457.80 g/mol (calculated based on atomic masses). The presence of heavy halogens (iodine and bromine) and fluorine in meta and para positions suggests significant steric and electronic effects, influencing reactivity, stability, and applications in organic synthesis or pharmaceuticals.

Properties

Molecular Formula

C6H2BrFI2

Molecular Weight

426.79 g/mol

IUPAC Name

1-bromo-3-fluoro-2,5-diiodobenzene

InChI

InChI=1S/C6H2BrFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H

InChI Key

LSQCQBCXCPIFMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of aniline derivatives followed by halogen exchange reactions. For instance, starting with 3-fluoroaniline, diazotization can be performed using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide and bromine to introduce the iodine and bromine atoms, respectively .

Industrial production methods may involve continuous flow processes to ensure higher yields and safety. These methods often utilize tubular reactors for diazotization, followed by halogenation steps under controlled temperatures and pressures .

Chemical Reactions Analysis

1-Bromo-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Major products formed depend on the specific reaction conditions but can include various substituted benzene derivatives .

Mechanism of Action

The mechanism by which 1-Bromo-2,5-diiodo-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Iodine vs. Iodine’s larger atomic radius also increases steric hindrance, slowing substitution reactions compared to chlorine analogs . Fluorine Position: Fluorine’s electronegativity directs electrophilic substitution to specific positions. In 1-bromo-2,5-diiodo-3-fluorobenzene, fluorine at position 3 deactivates the ring, favoring reactions at iodine-free positions .

Stability Considerations: notes that iodinated cyclopropenes are highly unstable due to weak C–I bonds . While benzene derivatives are generally more stable, the presence of two iodine atoms in the target compound may necessitate inert storage conditions (e.g., argon atmosphere) to prevent degradation.

Synthetic Utility :

  • Bromine and iodine serve as leaving groups in cross-coupling reactions. The target compound’s dual iodine substituents could enable sequential Suzuki-Miyaura couplings, though steric bulk may require specialized catalysts (e.g., Pd(PPh₃)₄) .

Deuterated and Isotopic Analogs

Deuterated compounds like 1-bromo-2,5-difluorobenzene-d3 (C₆D₃BrF₂) highlight isotopic labeling applications. While the target compound lacks deuterium, its iodine atoms could be exploited in radiolabeling (e.g., using ¹²⁵I) for tracking in pharmaceutical studies .

Research Findings and Practical Implications

  • Handling and Safety : Brominated and iodinated compounds often require precautions due to toxicity and light sensitivity. For example, n-bromosuccinimide (NBS) in mandates PPE and ventilation , suggesting similar protocols for the target compound.
  • Spectroscopic Characterization : ¹⁹F NMR (as used in for fluorocyclopropenes ) would be critical for verifying the fluorine environment in the target compound.

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